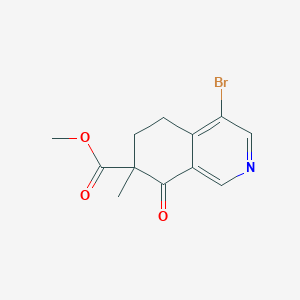
(1-Fluorocyclopropyl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Fluorocyclopropyl)methyl methanesulfonate is an organofluorine compound with the molecular formula C5H9FO3S and a molecular weight of 168.19 g/mol It is characterized by the presence of a fluorocyclopropyl group attached to a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopropyl)methyl methanesulfonate typically involves the reaction of cyclopropanemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The fluorocyclopropyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclopropyl derivatives.
Oxidation: Products may include cyclopropyl ketones or carboxylic acids.
Reduction: Products can include cyclopropyl alcohols.
Hydrolysis: Products include cyclopropylmethanol and methanesulfonic acid.
Scientific Research Applications
(1-Fluorocyclopropyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopropyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as proteins and nucleic acids . The fluorocyclopropyl group can also participate in specific interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl methanesulfonate: Similar structure but lacks the fluorine atom.
(1-Chlorocyclopropyl)methyl methanesulfonate: Contains a chlorine atom instead of fluorine.
(1-Bromocyclopropyl)methyl methanesulfonate: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1-Fluorocyclopropyl)methyl methanesulfonate imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C5H9FO3S |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(1-fluorocyclopropyl)methyl methanesulfonate |
InChI |
InChI=1S/C5H9FO3S/c1-10(7,8)9-4-5(6)2-3-5/h2-4H2,1H3 |
InChI Key |
LDGLFLUUYFXQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1(CC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)

![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)
![[(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B13908763.png)

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
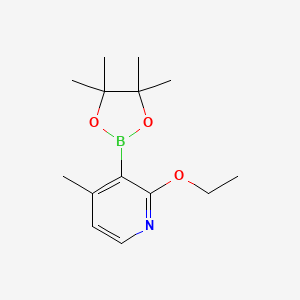
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
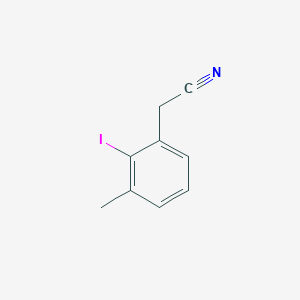

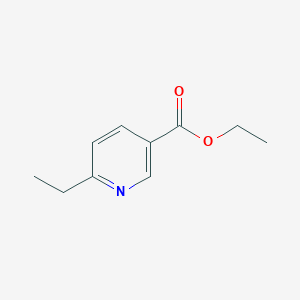
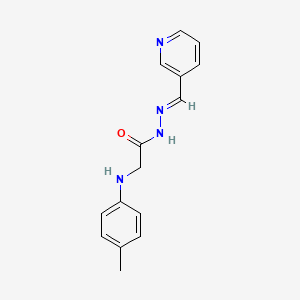
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
